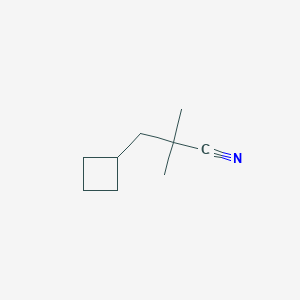
3-Cyclobutyl-2,2-dimethylpropanenitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Agostic Interactions in Cycloalkyl Niobium Complexes
Cycloalkyl niobium complexes, including those with cyclobutyl groups, have been synthesized and studied for their unique C-H and C-C agostic interactions. These complexes, such as TpMe2NbX(R)(MeCCMe), where R represents various cycloalkyl groups including cyclobutyl, demonstrate the interplay of steric and electronic effects within these systems. Such studies contribute to the understanding of metal-ligand interactions in transition metal complexes, with potential implications in catalysis and the design of new materials (Jaffart et al., 2003).
Synthesis of Spiro- and Dispirotetrahydropyrane-2,4-diones
The synthesis of spiro- and dispirotetrahydropyrane-2,4-diones involving a cyclobutane fragment demonstrates the utility of cyclobutyl groups in organic synthesis. These compounds are synthesized from precursors like methyl 3-(1-bromocyclobutyl)-2,2-dimethyl-3-oxopropanoates, showcasing the versatility of cyclobutyl-containing compounds in constructing complex molecular architectures (Kirillov & Melekhin, 2009).
Nitrile Biotransformation
The biotransformation of cyclopropanecarbonitriles, closely related to 3-cyclobutyl-2,2-dimethylpropanenitrile, by Rhodococcus sp. AJ270 showcases the potential of microbial catalysis in the selective synthesis of cyclopropane derivatives. This process highlights the enantioselective conversion of nitriles to valuable cyclopropanecarboxylic acids and amides, which are significant in pharmaceutical chemistry (Wang & Feng, 2003).
[2+2] Cycloadditions of Cyclopropane Derivatives
The thermally induced [2+2] cycloaddition reactions of cyclopropane derivatives, such as (benzyloxymethylene)cyclopropane with alkylidenemalononitriles, lead to cyclobutane derivatives. This reaction pathway underscores the role of cyclobutyl intermediates in synthetic strategies for constructing four-membered rings, a core structure in many biologically active compounds (Nakamura et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclobutyl-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-9(2,7-10)6-8-4-3-5-8/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFDNNMSGIPTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-2,2-dimethylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



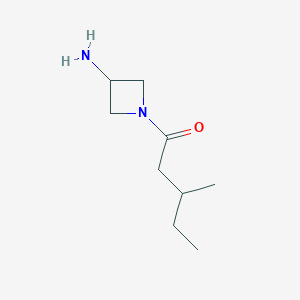
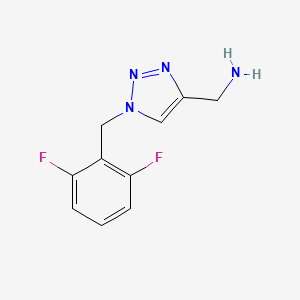
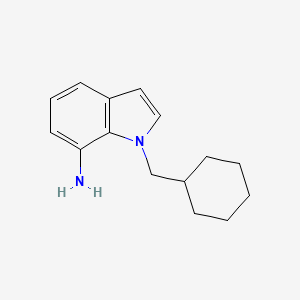
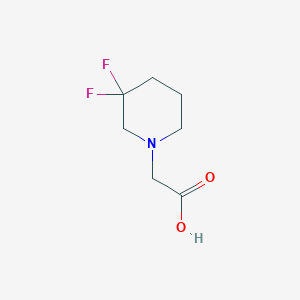
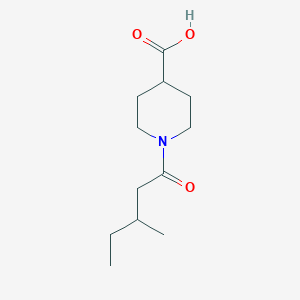
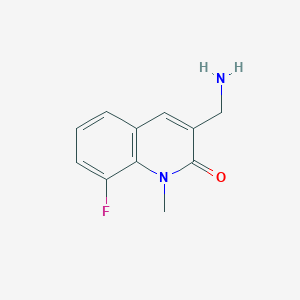
![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)
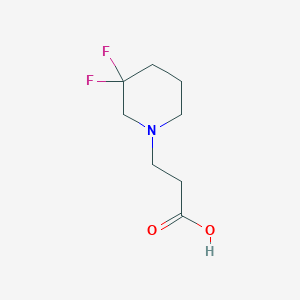
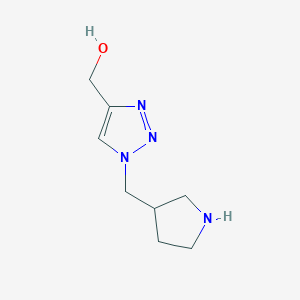
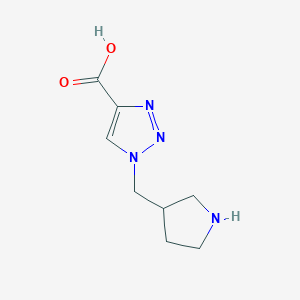
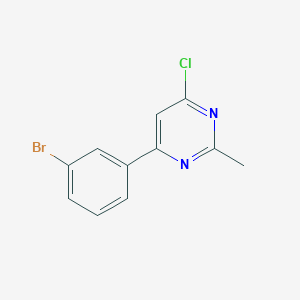
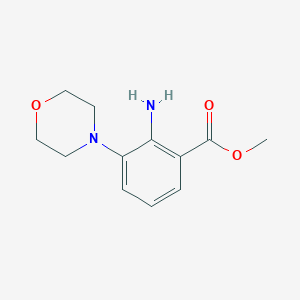
![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol](/img/structure/B1475434.png)
![1-({[(2-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475436.png)